Cas no 955050-88-1 (2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid)

2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid is a polycarboxylic acid derivative characterized by its rigid, branched aromatic structure. The compound features three benzoic acid moieties linked to a central phenyl ring, providing multiple coordination sites for metal ions. This structural configuration enhances its utility as a chelating agent in coordination chemistry and materials science. Its high density of carboxyl groups enables strong binding to metal centers, making it suitable for applications in metal-organic frameworks (MOFs), catalysis, and polymer crosslinking. The compound’s stability and solubility in polar organic solvents further support its use in synthetic and analytical processes. Its well-defined symmetry also facilitates precise molecular design in advanced material applications.
2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid structure
955050-88-1 structure
商品名:2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid
CAS番号:955050-88-1
MF:C27H18O6
メガワット:438.42800
MDL:MFCD23382078
CID:2619464
PubChem ID:21428532

2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid
    • 5,5'-Bi-1,3-dioxane,2,2,2',2'-tetramethyl-5,5'-dinitro;1,3,5-Tris-(2-carboxy-phenyl)-benzol;2,2',2''-benzene-1,3,5-triyl-tri-benzoic acid;1.3.5-Triphenyl-benzol-tricarbonsaeure-(2'.2''.2''');5,5'-bi(2,2-dimethyl 5-nitro 1,3-dioxa)cyclohexyle;2,2',2''-Benzen-1,3,5-triyl-tri-benzoesaeure;symm. Benzol-tri-o-benzoesaeure;2,2,2`,2`-tetramethyl-5,5`-dinitro-5,5`-bi(1,3-dioxane);1,3,5-tri(2'-carboxyphenyl)benzene;
    • SCHEMBL139845
    • STL555955
    • BBL102156
    • AKOS017345015
    • 2',2'',2'''-Benzene-1,3,5-tribenzoic acid
    • 2',2'',2'''-Benzene-1,3,5-tribenzoic acid .
    • benzene-1,3,5-triyl-tribenzoic acid
    • 1,3,5-Tris(2-carboxyphenyl)benzene
    • CS-0170654
    • 5'-(2-Carboxyphenyl)-[1,1':3',1''-terphenyl]-2,2''-dicarboxylic acid
    • YSWG42
    • 955050-88-1
    • 5'-(2-Carboxyphenyl)-[1,1':3',1''-terphenyl]-2,2''-dicarboxylicacid
    • MFCD23382078
    • MDL: MFCD23382078
    • インチ: InChI=1S/C27H18O6/c28-25(29)22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26(30)31)15-18(14-16)21-9-3-6-12-24(21)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33)
    • InChIKey: SVAJWMFPXLZPHL-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 438.11000
  • どういたいしつりょう: 438.11033829Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 6
  • 複雑さ: 612
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 112Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

  • PSA: 111.90000
  • LogP: 5.78220

2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB546733-1 g
2',2'',2'''-Benzene-1,3,5-tribenzoic acid; .
955050-88-1
1g
€218.60 2023-04-13
A2B Chem LLC
AV17100-2.5g
5'-(2-Carboxyphenyl)-[1,1':3',1''-terphenyl]-2,2''-dicarboxylic acid
955050-88-1
2.5g
$220.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1241294-5g
5'-(2-Carboxyphenyl)-[1,1':3',1''-terphenyl]-2,2''-dicarboxylicacid
955050-88-1 98%
5g
¥5460.00 2024-04-24
abcr
AB546733-1g
2',2'',2'''-Benzene-1,3,5-tribenzoic acid; .
955050-88-1
1g
€114.60 2025-02-21
A2B Chem LLC
AV17100-500mg
5'-(2-Carboxyphenyl)-[1,1':3',1''-terphenyl]-2,2''-dicarboxylic acid
955050-88-1
500mg
$147.00 2024-07-18
A2B Chem LLC
AV17100-1g
5'-(2-Carboxyphenyl)-[1,1':3',1''-terphenyl]-2,2''-dicarboxylic acid
955050-88-1
1g
$167.00 2024-07-18

2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid 合成方法

2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid 関連文献

2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acidに関する追加情報

Introduction to 2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid (CAS No. 955050-88-1)

2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 955050-88-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by its intricate aromatic structure, which includes multiple phenyl rings and carboxylic acid functional groups. The unique arrangement of these structural elements imparts distinct chemical properties, making it a valuable scaffold for the development of novel therapeutic agents and biochemical probes.

The molecular framework of 2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid consists of a central benzoic acid core substituted with a phenyl group at the 2-position, which itself is further functionalized with two carboxyphenyl groups at the 3 and 5 positions. This highly conjugated system not only contributes to the compound's stability but also influences its interactions with biological targets. The presence of multiple carboxylic acid moieties enhances its solubility in polar solvents and allows for diverse derivatization strategies, which are essential for optimizing its pharmacological activity.

In recent years, there has been a growing interest in designing molecules with multi-target interactions, as this approach can lead to the development of drugs with enhanced efficacy and reduced side effects. The structural features of 2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid make it an attractive candidate for such applications. For instance, its ability to simultaneously engage with different binding pockets on a single protein or across multiple proteins has been explored in the context of modulating inflammatory pathways and neurodegenerative diseases.

One of the most compelling aspects of this compound is its potential in the field of precision medicine. By leveraging its structural complexity, researchers have been able to fine-tune its interactions with specific biological targets. For example, studies have demonstrated that derivatives of 2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid can selectively inhibit certain enzymes implicated in metabolic disorders. This selectivity is critical for minimizing off-target effects, which are a common concern in drug development.

The synthesis of 2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid (CAS No. 955050-88-1) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and controlled oxidation processes, are often employed to construct the desired aromatic framework. The efficiency of these synthetic routes is crucial for scalability, particularly when transitioning from laboratory-scale preparations to industrial production.

From a computational chemistry perspective, the molecular dynamics and binding affinity of 2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid have been extensively studied using various modeling techniques. These studies provide insights into how the compound interacts with biological macromolecules at an atomic level. For instance, molecular docking simulations have revealed that this compound can bind to enzymes such as cyclooxygenase-2 (COX-2), which is a key target in the development of anti-inflammatory drugs. The ability to predict these interactions computationally accelerates the drug discovery process by allowing researchers to prioritize promising candidates for experimental validation.

The pharmacokinetic properties of 2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid are also subjects of intense investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical potential. Preclinical studies have shown that this molecule exhibits favorable solubility and bioavailability profiles when administered orally or intravenously. Additionally, its metabolic stability suggests that it may have a prolonged half-life in vivo, which could be advantageous for therapeutic applications requiring sustained activity.

In conclusion,2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid (CAS No. 955050-88-1) represents a promising lead compound in pharmaceutical research due to its unique structural features and versatile biological activities. Its potential applications span across multiple therapeutic areas, including inflammation management and metabolic disorders. As our understanding of molecular interactions continues to evolve,3D computational modeling will play an increasingly critical role in guiding the design and optimization of next-generation drugs based on this scaffold.

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